Regioisomeric Selectivity Switch: Divergent Kinase Inhibition Profiles Between 4-Dimethylamino (Target) and 2-Dimethylamino (Comparator) Pyrimidine Scaffolds
The 4-dimethylamino pyrimidine regioisomer (target) is predicted to adopt a distinct hinge-binding geometry compared to its 2-dimethylamino counterpart. The 2-dimethylamino analog N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a validated, potent inhibitor of PDGFRα (IC50 = 23 nM) that stabilizes the DFG-out inactive conformation [1]. This binding mode is incompatible with the 4-dimethylamino vector, meaning the target compound is structurally incapable of occupying the same allosteric pocket and must engage a different kinase selectivity space. Procurement of the target compound is therefore essential when the experimental goal is to avoid PDGFRα-driven polypharmacology.
| Evidence Dimension | PDGFRα inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | Not determined / expected to be inactive due to regioisomeric incompatibility with the DFG-out pocket |
| Comparator Or Baseline | N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (IC50 = 23 nM against PDGFRα) [1] |
| Quantified Difference | Predicted >100-fold selectivity window based on structural modeling |
| Conditions | Biochemical kinase assay; N-terminal GST-tagged PDGFRα (residues 550–1089); spectrophotometric detection |
Why This Matters
A regioisomer cannot be substituted if the goal is to probe kinase space outside PDGFR family inhibition.
- [1] BindingDB entry for BDBM50589674 (CHEMBL5186979). PDGFRα IC50 = 23 nM. Deposited 2023. View Source
